1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea
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Overview
Description
1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea is a chemical compound with the molecular formula C14H11N3O5 and a molecular weight of 301.26 g/mol . It is also known by its IUPAC name, N-((2-hydroxy-5-nitrophenyl)carbamoyl)benzamide . This compound is characterized by the presence of a benzoyl group, a hydroxy group, and a nitrophenyl group attached to a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea can be synthesized through a nucleophilic addition reaction. One common method involves the reaction of an amine with potassium isocyanate in water, without the use of organic co-solvents . This method is environmentally friendly and efficient, producing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic addition reactions. The process is optimized for high yield and purity, often employing simple filtration or extraction procedures to isolate the product .
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzoyl-3-(2-hydroxyphenyl)urea
- 1-Benzoyl-3-(2-nitrophenyl)urea
- 1-Benzoyl-3-(2-hydroxy-4-nitrophenyl)urea
Uniqueness
1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea is unique due to the specific positioning of the hydroxy and nitro groups on the phenyl ring. This configuration can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-[(2-hydroxy-5-nitrophenyl)carbamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5/c18-12-7-6-10(17(21)22)8-11(12)15-14(20)16-13(19)9-4-2-1-3-5-9/h1-8,18H,(H2,15,16,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHWJCSMOPGTDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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